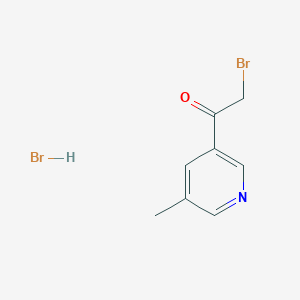

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide

Description

Historical Context and Discovery

The historical development of compounds like this compound can be traced through the evolution of both pyridine chemistry and α-haloketone synthesis. The foundational work on pyridine compounds began with Thomas Anderson's discovery of pyridine itself in 1849, when he examined the contents of oil obtained through high-temperature heating of animal bones. Anderson isolated pure pyridine two years later and described it as highly soluble in water and readily soluble in concentrated acids and salts upon heating.

The structural elucidation of pyridine occurred decades after its discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 suggesting that pyridine's structure is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. This understanding laid the groundwork for the development of substituted pyridine derivatives like the compound under examination.

α-Haloketones as a class of compounds have an even longer history, having been first obtained and described as early as the end of the eighteenth century. These compounds attracted increasing attention due to their high reactivity as building blocks for the preparation of various chemical classes through selective transformations with different reagents. The combination of pyridine functionality with α-haloketone reactivity represents a more recent development in synthetic organic chemistry, designed to create compounds with enhanced biological activity and synthetic utility.

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming organic compounds containing heterocycles and functional groups. The base name derives from the ethanone (acetyl) functional group, with positional indicators specifying the locations of substituents on both the ethanone chain and the pyridine ring.

The complete International Union of Pure and Applied Chemistry name is "2-bromo-1-(5-methylpyridin-3-yl)ethanone; hydrobromide," which systematically describes each component of the molecular structure. The "2-bromo" designation indicates the bromine substituent on the second carbon of the ethanone chain, positioned α to the carbonyl group. The "1-(5-methylpyridin-3-yl)" portion specifies that the carbonyl carbon is bonded to the third carbon of a pyridine ring that bears a methyl substituent at the fifth position.

Alternative nomenclature systems may refer to this compound using different conventions. The compound can also be named as a bromoacetyl derivative: "5-methylpyridin-3-yl bromoacetyl" or as a substituted acetophenone analog. These naming variations reflect different approaches to prioritizing functional groups within the molecular structure while maintaining chemical accuracy and clarity.

Registry Information and Identification Numbers

The chemical registry information for this compound provides essential identification data for researchers and regulatory authorities. The Chemical Abstracts Service registry number is 1523193-02-3, which serves as the primary unique identifier for this specific compound in chemical databases and literature.

Additional registry information includes the Molecular Design Limited number MFCD26936225, which is used in chemical inventory systems and commercial databases. The compound's molecular formula is documented as C8H9Br2NO, reflecting the presence of eight carbon atoms, nine hydrogen atoms, two bromine atoms, one nitrogen atom, and one oxygen atom in the complete hydrobromide salt form.

| Registry Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1523193-02-3 |

| Molecular Design Limited Number | MFCD26936225 |

| Molecular Formula | C8H9Br2NO |

| Molecular Weight | 294.97 g/mol |

| Simplified Molecular Input Line Entry System | O=C(C1=CC(C)=CN=C1)CBr.[H]Br |

The PubChem Compound Identifier for the related free base form (without hydrobromide) is 21957394, which provides access to additional structural and property data in public chemical databases. This complementary identifier facilitates cross-referencing between the salt form and the base compound for comparative studies and literature searches.

Position in Pyridine-Based Chemical Taxonomy

This compound occupies a specific position within the broader taxonomy of pyridine-based chemical compounds. Pyridines represent one of the most important classes of nitrogen-containing heterocycles, widely found in biologically relevant molecules due to their intrinsic properties and the spatial distribution of substitution sites.

Within the pyridine family, this compound belongs to the subset of substituted pyridines bearing both methyl and bromoacetyl substituents. The 3,5-disubstitution pattern places it among asymmetrically substituted pyridine derivatives, which can be produced through various synthetic approaches including the Hantzsch pyridine synthesis and its modifications. The presence of the bromoacetyl group at the 3-position creates additional reactivity that distinguishes this compound from simple methylpyridines.

The compound also fits within the classification of α-haloketones, a functional group consisting of a ketone with an α-halogen substituent. α-Haloketones are recognized as alkylating agents and find extensive use in heterocyclic synthesis due to their reactivity toward nucleophiles. The combination of pyridine and α-haloketone functionalities creates a bifunctional molecule capable of participating in multiple types of chemical reactions.

From a pharmaceutical chemistry perspective, this compound represents an intermediate in the synthesis of bioactive molecules. Pyridine derivatives are prevalent in pharmaceuticals due to their ability to serve as spatially distinct vectors for incorporating additional binding motifs, electronically tuning the nitrogen lone pair, and varying the steric environment around the heterocycle. The bromoacetyl functionality provides a site for further derivatization through nucleophilic substitution reactions, making the compound valuable for structure-activity relationship studies in drug development.

Properties

IUPAC Name |

2-bromo-1-(5-methylpyridin-3-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c1-6-2-7(5-10-4-6)8(11)3-9;/h2,4-5H,3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCCYYQCWZJCSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at a low temperature to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by a nucleophile such as an amine, thiol, or alkoxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The methyl group on the pyridine ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

Reduction: 1-(5-methylpyridin-3-yl)ethanol.

Oxidation: 5-Methylpyridine-3-carboxylic acid.

Scientific Research Applications

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: In the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.

Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

Industry: In the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The carbonyl group can undergo reduction or oxidation, allowing for the formation of various functional groups. The compound’s unique structure enables it to interact with specific molecular targets and pathways, making it useful in biological and medicinal research.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural and Electronic Differences Among Bromoethanone Derivatives

Key Observations :

- Electronic Effects : The methyl group in the target compound donates electrons via hyperconjugation, contrasting with electron-withdrawing groups (e.g., -F in , -Cl in ). This affects reactivity in nucleophilic substitutions or cyclocondensation reactions.

- Hydrobromide Salts : The presence of HBr improves solubility in polar solvents compared to neutral analogs like compound 9 , which lack counterions.

Key Observations :

- Yields for pyridine-based bromoethanones (e.g., ) are moderate (30–46%), likely due to competing side reactions or salt purification challenges.

- Methoxy-substituted phenyl derivatives achieve higher yields (85–87%), possibly due to fewer steric hindrances.

Physicochemical Properties

Table 3: Melting Points and Stability

Key Observations :

Biological Activity

2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including pharmacological effects, mechanisms of action, and safety profiles based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₈H₉Br₂NO |

| Molecular Weight | 294.97 g/mol |

| IUPAC Name | 2-bromo-1-(5-methylpyridin-3-yl)ethanone; hydrobromide |

| Appearance | Powder |

| Storage Temperature | 4 °C |

Research indicates that compounds similar to this compound may interact with various biological targets, including:

- Enzymatic Inhibition : Compounds in this class have shown potential as inhibitors of certain enzymes, which could affect metabolic pathways.

- Receptor Modulation : They may modulate G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling and cellular responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of related compounds. For instance, pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines. The specific compound's structure suggests it may also possess similar properties.

A study indicated that certain pyridine-based compounds exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines, suggesting a promising therapeutic window for further exploration .

Antiviral Activity

There is emerging evidence that compounds structurally related to this compound may exhibit antiviral properties. For example, certain derivatives showed efficacy against influenza viruses, significantly reducing viral loads in infected models .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

- Study on Cytotoxicity : A compound with a similar structure was tested against MDA-MB-231 (triple-negative breast cancer) cells and exhibited an IC₅₀ of 0.126 μM, indicating strong inhibitory effects on cell proliferation .

- Toxicity Profiles : In vivo studies demonstrated that related compounds did not exhibit acute toxicity at high doses (up to 2000 mg/kg) in murine models, suggesting a favorable safety profile for further development .

- Pharmacokinetics : The pharmacokinetic profile showed a clearance rate of approximately 82.7 mL/h/kg and an oral bioavailability of around 31.8%, indicating moderate absorption and distribution characteristics .

Safety and Toxicology

While specific safety data for this compound is limited, related compounds have been shown to be well-tolerated in animal models at high doses without significant adverse effects. Ongoing research is necessary to fully elucidate the safety profile.

Q & A

Q. Q1: What are the common synthetic routes for preparing 2-bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide, and how is the intermediate hydrobromide salt stabilized?

Methodological Answer: The compound is typically synthesized via bromination of the parent ketone using HBr/acetic acid or PBr₃ in anhydrous conditions. For example, cyclization reactions involving bromoacetyl intermediates (e.g., 2-bromo-1-(heteroaryl)ethanones) often require hydrobromic acid to stabilize the hydrobromide salt form. Key steps include:

- Isolation of intermediates under inert atmospheres to prevent decomposition.

- Confirmation of salt formation via elemental analysis (Br⁻ quantification) and FT-IR spectroscopy (HBr stretching at ~2450 cm⁻¹) .

Advanced Reaction Design

Q. Q2: How can reaction parameters be optimized for nucleophilic substitution reactions involving the bromine atom in this compound?

Methodological Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Temperature control : Reactions with amines or thiols are typically run at 0–25°C to avoid side reactions (e.g., elimination).

- Stoichiometry : A 1:1.2 molar ratio of nucleophile to substrate minimizes excess reagent interference.

- Monitoring : TLC or HPLC tracks reaction progress, with quenching in aqueous NaHCO₃ to isolate products .

Structural Analysis

Q. Q3: What crystallographic techniques are recommended for resolving structural ambiguities in hydrobromide salts of heteroaromatic ketones?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX for refinement, focusing on H-bonding networks (e.g., N–H···Br interactions). ORTEP-3 visualizes thermal ellipsoids to assess disorder in the pyridinyl or methyl groups .

- Powder XRD : Confirms phase purity and detects polymorphism in bulk samples.

Data Contradiction Analysis

Q. Q4: How should researchers address discrepancies in reported melting points or reaction yields for this compound?

Methodological Answer:

- Reproducibility checks : Verify synthetic protocols (e.g., drying agents, solvent purity).

- Thermogravimetric analysis (TGA) : Distinguishes decomposition from melting events.

- Batch variability : Characterize impurities via LC-MS or ¹H NMR (e.g., residual HBr or unreacted starting material) .

Hygroscopicity and Handling

Q. Q5: What experimental precautions are critical for handling the hydrobromide salt due to its hygroscopicity?

Methodological Answer:

- Storage : Use desiccators with P₂O₅ or silica gel.

- Solvent-free handling : Conduct reactions under N₂/Ar.

- Karl Fischer titration : Monitors moisture content pre- and post-reaction .

Mechanistic Insights

Q. Q6: How does the electron-withdrawing pyridinyl group influence the reactivity of the α-bromo ketone moiety?

Methodological Answer:

- The pyridinyl ring stabilizes the transition state in SN₂ reactions via resonance, accelerating nucleophilic substitution.

- DFT calculations (e.g., Gaussian) model charge distribution, showing increased electrophilicity at the carbonyl carbon (Mulliken charges ~+0.45) .

Advanced Analytical Techniques

Q. Q7: Which spectroscopic methods resolve tautomerism or keto-enol equilibria in this compound?

Methodological Answer:

- ¹³C NMR : Detects enolization via shifts at δ 90–100 ppm (enol C-OH) vs. δ 190–210 ppm (keto C=O).

- UV-Vis : Absorbance at ~270 nm (keto form) vs. ~310 nm (enol form) in ethanol .

Computational Modeling

Q. Q8: How can molecular dynamics (MD) simulations predict solubility or aggregation behavior?

Methodological Answer:

- Force fields (e.g., OPLS-AA) : Simulate solvation free energy in water/DMSO mixtures.

- Radial distribution functions (RDFs) : Identify H-bonding between Br⁻ and solvent molecules .

Troubleshooting Low-Yield Reactions

Q. Q9: What steps mitigate low yields in reductive amination using this compound?

Methodological Answer:

- Catalyst screening : NaBH₃CN or ZnCl₂ improves imine intermediate stability.

- pH control : Maintain reactions at pH 4–6 (acetate buffer) to prevent hydrolysis .

Biological Activity Profiling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.